Cas no 1341050-98-3 (4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde)

4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde
- 1341050-98-3
- CS-0350144
- EN300-1292421
- AKOS013754647
-
- インチ: 1S/C11H9IN2O/c1-8-4-9(7-15)2-3-11(8)14-6-10(12)5-13-14/h2-7H,1H3
- InChIKey: FRXNRGVXQHKAAR-UHFFFAOYSA-N
- ほほえんだ: IC1C=NN(C=1)C1C=CC(C=O)=CC=1C
計算された属性
- せいみつぶんしりょう: 311.97596g/mol
- どういたいしつりょう: 311.97596g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1292421-500mg |
4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde |
1341050-98-3 | 500mg |
$397.0 | 2023-09-30 | ||
Enamine | EN300-1292421-10000mg |
4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde |
1341050-98-3 | 10000mg |
$1778.0 | 2023-09-30 | ||
Enamine | EN300-1292421-1000mg |
4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde |
1341050-98-3 | 1000mg |
$414.0 | 2023-09-30 | ||
Enamine | EN300-1292421-2500mg |
4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde |
1341050-98-3 | 2500mg |
$810.0 | 2023-09-30 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1420814-100mg |
4-(4-Iodo-1h-pyrazol-1-yl)-3-methylbenzaldehyde |
1341050-98-3 | 95% | 100mg |
¥17280.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1420814-1g |
4-(4-Iodo-1h-pyrazol-1-yl)-3-methylbenzaldehyde |
1341050-98-3 | 95% | 1g |
¥17006.00 | 2024-08-09 | |
Enamine | EN300-1292421-1.0g |
4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde |
1341050-98-3 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1292421-100mg |
4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde |
1341050-98-3 | 100mg |
$364.0 | 2023-09-30 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1420814-2.5g |
4-(4-Iodo-1h-pyrazol-1-yl)-3-methylbenzaldehyde |
1341050-98-3 | 95% | 2.5g |
¥35985.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1420814-50mg |
4-(4-Iodo-1h-pyrazol-1-yl)-3-methylbenzaldehyde |
1341050-98-3 | 95% | 50mg |
¥15422.00 | 2024-08-09 |
4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde 関連文献
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehydeに関する追加情報
Introduction to 4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde (CAS No. 1341050-98-3)
4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 1341050-98-3, has garnered considerable attention due to its potential applications in drug development and synthetic organic chemistry. The presence of both an iodo substituent and a pyrazole ring in its molecular structure makes it a versatile intermediate for various chemical transformations.
The compound’s molecular formula, C12H9INO2, underscores its complex nature, which includes a benzaldehyde moiety linked to a pyrazole ring. The benzaldehyde group is well-known for its reactivity in forming Schiff bases and other condensation products, while the pyrazole ring is a heterocyclic structure that has been extensively studied for its biological activity. The iodo substituent further enhances the compound’s utility as a synthetic precursor, allowing for various functionalization strategies.
In recent years, 4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde has been explored in several research studies, particularly in the development of novel pharmaceuticals. Its structural features make it an attractive candidate for designing molecules with potential therapeutic effects. For instance, studies have demonstrated its role in synthesizing bioactive molecules that exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The pyrazole moiety, in particular, is known to be present in many pharmacologically active compounds, making this derivative a valuable building block.
The compound’s reactivity also positions it as a key intermediate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in constructing complex organic molecules and have been widely used in the synthesis of natural products and drug candidates. The iodo group on the pyrazole ring can be readily transformed into other functional groups through palladium-catalyzed reactions, enabling the creation of diverse derivatives with tailored properties.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds like pyrazole in drug design. 4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde exemplifies how such structures can be leveraged to develop new therapeutic agents. For example, researchers have utilized this compound to create novel inhibitors of enzymes involved in inflammatory pathways. These inhibitors could potentially lead to new treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The benzaldehyde component of the molecule also contributes to its versatility. Benzaldehyde derivatives are well-documented for their role in forming chelating agents used in coordination chemistry. This property is particularly relevant in developing metal-based drugs that can target specific biological processes. The combination of the benzaldehyde and pyrazole groups in 4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde suggests that it could be used to design metallo-drugs with enhanced efficacy and selectivity.
In synthetic organic chemistry, this compound serves as a precursor for more complex molecules through various functional group transformations. The iodo substituent allows for easy introduction of aryl groups via cross-coupling reactions, while the benzaldehyde moiety can undergo condensation reactions to form Schiff bases or other heterocyclic systems. These transformations are crucial for building libraries of compounds for high-throughput screening, a common practice in drug discovery.
The biological activity of 4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde has been further explored through computational studies and experimental assays. Computational methods have been used to predict how different derivatives might interact with biological targets, providing insights into their potential pharmacological effects. Experimental validation of these predictions has confirmed that certain analogs exhibit significant activity against disease-causing pathogens.
The compound’s role in medicinal chemistry extends beyond simple intermediates; it represents a strategic tool for developing innovative therapeutic strategies. By leveraging its structural features, researchers can design molecules that address unmet medical needs more effectively. The ongoing research into 4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde underscores its importance as a cornerstone in modern drug discovery efforts.
The synthesis of this compound involves multi-step processes that highlight the ingenuity of synthetic chemists. Each step is carefully optimized to ensure high yields and purity, which are critical for pharmaceutical applications. The use of advanced catalytic systems and purification techniques has made it possible to produce large quantities of this intermediate efficiently.
In conclusion, 4-(4-iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde (CAS No. 1341050-98-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an invaluable tool for synthesizing bioactive molecules with diverse therapeutic applications. As research continues to uncover new uses for this compound, its importance in drug discovery is likely to grow even further.
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